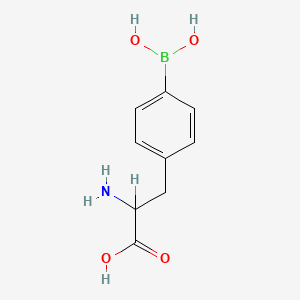

4-Borono-DL-phenylalanine

Vue d'ensemble

Description

4-Borono-DL-phenylalanine is an unnatural derivative of L-Phenylalanine . It is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .

Synthesis Analysis

A high-yield synthesis of 4-Borono-DL-phenylalanine has been reported . The synthesis involves the use of L-BPA or [19F]-L-FBPA . The same administration protocol is used for both compounds, and no differences were observed in the transition of boron concentrations in blood, tumor tissue, and normal tissue .Molecular Structure Analysis

The molecular structure of 4-Borono-DL-phenylalanine is represented by the linear formula: (HO)2BC6H4CH2CH(NH2)CO2H . It has a molecular weight of 209.01 .Chemical Reactions Analysis

4-Borono-DL-phenylalanine can be used in the synthesis of substituted triazine derivatives via Suzuki cross-coupling reaction using palladium as a catalyst . It can also be used as a building block in solid-phase peptide synthesis .Physical And Chemical Properties Analysis

4-Borono-DL-phenylalanine has a melting point of 270 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma

BPA exhibits a highly specific affinity for tumors and is used as an effective boron carrier in BNCT. The boron-10 isotope in BPA captures neutrons and undergoes nuclear reactions that destroy cancer cells. This therapy has been clinically used for treating malignant melanomas .

BNCT for Brain Tumors

The clinical application of BPA has expanded to include brain tumors. Its ability to deliver boron-10 selectively to tumor cells makes it a significant agent for BNCT in neuro-oncology, offering a targeted approach to treating brain cancers .

Analytical Strategy for Cancer Treatment

A novel analytical strategy involving Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Single Cell ICP-MS (SC-ICP-MS) has been developed to assess the effectiveness of L-tyrosine and L-phenylalanine preloading on the uptake of BPA in cancerous and normal cells. This approach helps in understanding the cellular uptake and distribution of BPA, which is crucial for optimizing BNCT .

Solid-Phase Peptide Synthesis

BPA can serve as a building block in solid-phase peptide synthesis. This application is essential for synthesizing peptides and proteins with specific functions, which can be used in various biomedical applications .

Synthesis of Tryptophan Hydroxylase Inhibitors

BPA is used to synthesize substituted triazine derivatives, which are potential inhibitors of tryptophan hydroxylase. This enzyme is involved in the biosynthesis of serotonin, and its inhibitors can be used to treat disorders related to serotonin imbalance .

Diagnostic Imaging

BPA labeled with positron-emitting isotopes like 18F can be used in Positron Emission Tomography (PET) for in vivo assessment of boron distribution in tumor tissues. This application is crucial for planning and monitoring BNCT treatment efficacy .

Enhanced Drug Delivery

Research on BPA includes enhancing its uptake in cells for improved drug delivery. Pre-treatment with L-amino acids like L-tyrosine and L-phenylalanine has been shown to increase BPA uptake, which could lead to more effective BNCT treatments .

Research on Tumor Heterogeneity

Single Cell ICP-MS analysis of BPA uptake has revealed significant heterogeneity in boron content within tumor cell populations. This finding is important for understanding the varied responses to BNCT and could lead to more personalized cancer treatment strategies .

Safety and Hazards

Orientations Futures

There is ongoing research into the use of 4-Borono-DL-phenylalanine in boron neutron capture therapy (BNCT) for the treatment of malignant melanomas . A study has shown that the same dose of 4-Borono-DL-phenylalanine has a higher tumor treatment effect than the conventional dose . This suggests that 4-Borono-DL-phenylalanine could have significant impact in the development of treatment methods for refractory malignant brain tumors .

Mécanisme D'action

Target of Action

4-Borono-DL-phenylalanine (BPA) is a boron compound that is widely used in boron neutron capture therapy (BNCT) for the treatment of various cancers, including malignant melanoma, malignant brain tumors, and recurrent head and neck cancer . The primary target of BPA is the tumor tissue, where it is selectively delivered .

Mode of Action

BPA interacts with its targets (tumor cells) by being selectively taken up by them. Once inside the tumor cells, BPA undergoes a reaction when exposed to a beam of low-energy thermal neutrons, releasing high-energy alpha particles and lithium nuclei. These particles cause significant damage to the tumor cells at a cellular level .

Biochemical Pathways

This reaction results in the production of high-energy alpha particles and lithium nuclei, which cause significant damage to the tumor cells .

Pharmacokinetics

The pharmacokinetics of BPA have been studied in animal models. After intravenous injection, the boron concentration in the blood decreases rapidly in the first 30 minutes, followed by a steady decrease over time. The half-life of BPA in the blood is approximately 44.11 ± 8.90 minutes . The distribution of boron in different tissues reveals a similar pattern to that in the blood, except for the brain, kidney, and bladder .

Result of Action

The primary result of BPA’s action is the destruction of tumor cells. The high-energy particles released during the neutron capture reaction cause significant damage to the DNA of the tumor cells, leading to cell death . This selective destruction of tumor cells while sparing normal cells is the main therapeutic benefit of BPA in BNCT .

Action Environment

The action of BPA is influenced by several environmental factors. The presence of thermal neutrons is essential for the neutron capture reaction to occur . Furthermore, the efficacy of BPA can be influenced by the tumor microenvironment, including factors such as tumor cell density, the presence of hypoxic regions within the tumor, and the pH of the tumor microenvironment .

Propriétés

IUPAC Name |

2-amino-3-(4-boronophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIVJOSXJDORSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Borono-DL-phenylalanine | |

CAS RN |

90580-64-6 | |

| Record name | p-Boronophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Boronophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORONOPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

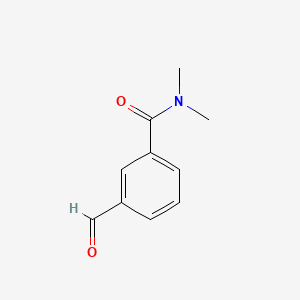

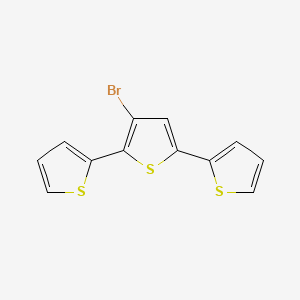

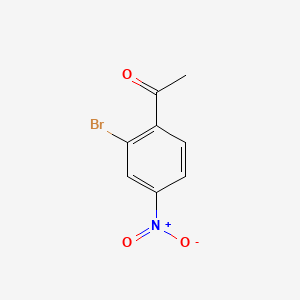

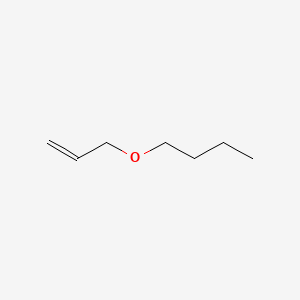

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 4-Borono-DL-phenylalanine described in the paper?

A1: The paper details a novel synthetic route for producing 4-Borono-DL-phenylalanine with high yield. [] The key feature of this synthesis is a highly diastereoselective step that favors the formation of the Z-isomer of a boron-containing dehydroamino acid derivative. This is significant because efficient and selective synthetic methods are crucial for obtaining sufficient quantities of this compound for further research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)